molecular formula C11H13BrO4S B14387615 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid CAS No. 89730-22-3

2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid

Cat. No.: B14387615
CAS No.: 89730-22-3
M. Wt: 321.19 g/mol
InChI Key: GLIUJGWGWXZRQR-UHFFFAOYSA-N
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Description

2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a bromine atom and a methanesulfonyl group on a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like methanesulfonyl chloride. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid is unique due to the presence of both a bromine atom and a methanesulfonyl group on a propyl chain attached to the benzoic acid core

Properties

CAS No.

89730-22-3

Molecular Formula

C11H13BrO4S

Molecular Weight

321.19 g/mol

IUPAC Name

2-(3-bromo-3-methylsulfonylpropyl)benzoic acid

InChI

InChI=1S/C11H13BrO4S/c1-17(15,16)10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)

InChI Key

GLIUJGWGWXZRQR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(CCC1=CC=CC=C1C(=O)O)Br

Origin of Product

United States

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